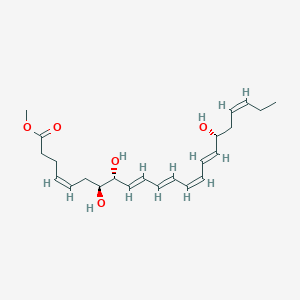
2-Chloro-4-methyl-1-(3-nitrophenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-4-methyl-1-(3-nitrophenyl)benzene” is a chemical compound with the CAS Number: 1355247-82-3. It has a molecular weight of 247.68 and its IUPAC name is 2-chloro-4-methyl-3’-nitro-1,1’-biphenyl .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10ClNO2/c1-9-5-6-12(13(14)7-9)10-3-2-4-11(8-10)15(16)17/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 247.68 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación
Molecular Structure and Interactions
Studies have focused on the structural analysis of compounds similar to 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene, revealing how weak intramolecular and intermolecular interactions, such as C—H⋯O and π–π stacking, contribute to the stability and planarity of these molecules. For example, research on substituted chalcones and polysubstituted benzenes has shown that these weak interactions are crucial for stabilizing molecular structures and facilitating specific molecular orientations crucial for chemical reactions (H. Fun et al., 2008; Wan-qiang Zhang, 2013).
Synthesis and Reactivity
The synthesis of novel compounds using catalysts and understanding their reactivity plays a significant role in chemical research. For instance, the Buchner reaction facilitated by chloro(tetraphenylporphyrinato)iron as a catalyst has been explored to produce compounds with significant yields, demonstrating the potential for creating diverse molecular structures from simple precursors (Harun M. Mbuvi et al., 2009).
Crystal Structure Determination
Crystallography studies provide insights into the precise arrangement of atoms within a molecule, which is essential for understanding chemical properties and reactivity. For example, analysis of the crystal structure of closely related compounds has elucidated the planarity of the molecular segments and the orientation of substituent groups, such as nitro and methyl groups, which significantly affect the compound's chemical behavior (A. Saeed et al., 2012).
Protoporphyrinogen IX Oxidase Inhibitors
Research into trifluoromethyl-substituted compounds has contributed to the development of protoporphyrinogen IX oxidase inhibitors. These studies are crucial for the pharmaceutical industry, as they offer pathways for creating new drugs and understanding their mechanisms at the molecular level (Bin Li et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-4-methyl-1-(3-nitrophenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-9-5-6-12(13(14)7-9)10-3-2-4-11(8-10)15(16)17/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKCSLHFFDCVBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742787 |
Source


|
| Record name | 2-Chloro-4-methyl-3'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methyl-1-(3-nitrophenyl)benzene | |
CAS RN |
1355247-82-3 |
Source


|
| Record name | 1,1′-Biphenyl, 2-chloro-4-methyl-3′-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-methyl-3'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













